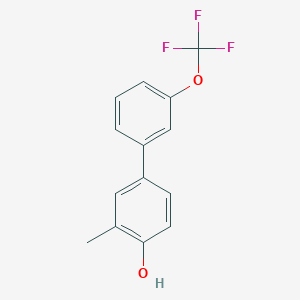

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

Übersicht

Beschreibung

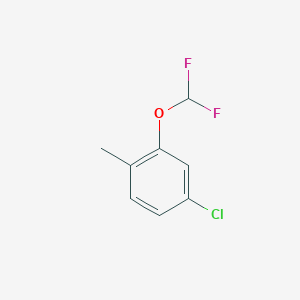

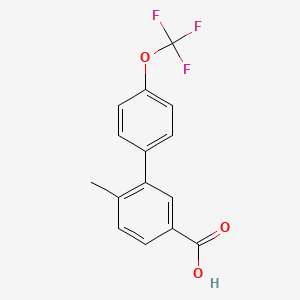

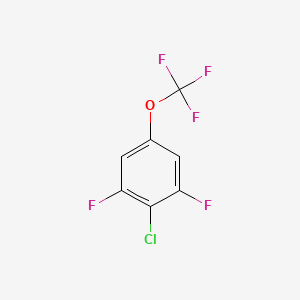

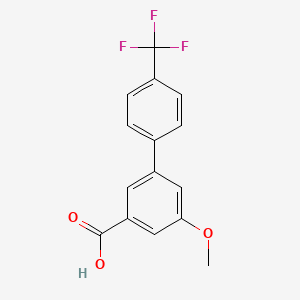

“2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” is an organic compound with the molecular formula C8H7F3O2 . It is a derivative of phenol, where a methyl group and a trifluoromethoxy group are attached to the phenol ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol ring with a methyl group and a trifluoromethoxy group attached. The average molecular mass is 192.135 Da .Wissenschaftliche Forschungsanwendungen

Oxidation by Manganese Oxides

The research by Zhang & Huang (2003) investigated the rapid oxidation of triclosan and chlorophene by manganese oxides, which might be relevant for the compound . Their study found that the oxidation process is influenced by the pH level, with increased reaction rates and adsorption at lower pH levels. The oxidation of triclosan and chlorophene occurs primarily at their phenol moieties, suggesting a possible reaction pathway for similar compounds like 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol.

Catalytic Methylation

A study on the catalytic methylation of phenol by Mathew et al. (2002) revealed that certain copper-cobalt ferrospinels can effectively catalyze this process. The insights from this research could be applicable in understanding how this compound could undergo similar methylation reactions, especially in the presence of specific catalysts.

Liquid-Solid Extraction in Water Treatment

The work by Castillo, Puig, & Barceló (1997) focused on the determination of phenolic compounds in water, using liquid-solid extraction methods. This research can be related to the study of this compound in environmental matrices, emphasizing the compound's behavior and detection in water systems.

Organic Light-Emitting Diodes

In the field of electronics, Jin et al. (2014) investigated the use of certain phenol derivatives in the development of efficient organic light-emitting diodes (OLEDs). This study highlights the potential application of this compound in electronic devices, possibly as a component in OLED materials.

Anaerobic Biodegradability

Research by O'Connor & Young (1989) explored the anaerobic biodegradability and toxicity of various phenols. Their findings can provide insights into the environmental fate and degradation pathways of this compound, especially in anaerobic conditions like those found in certain soil and water environments.

Antipathogenic Activity

The antipathogenic activity of phenolic compounds was studied by Limban, Marutescu, & Chifiriuc (2011). They examined the interaction of various thiourea derivatives with bacterial cells. This research may be relevant for understanding the potential antimicrobial properties of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJBMUBJQLBHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684010 | |

| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261485-28-2 | |

| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

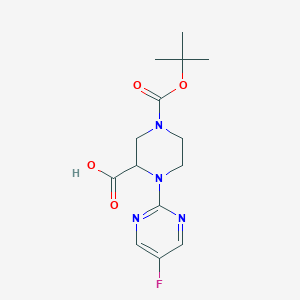

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)

![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)